1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolo-pyridazine moiety with a bipiperidine framework, which contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Microwave irradiation has also been employed to facilitate the synthesis, offering a more efficient and rapid approach .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a crucial role in regulating gene expression . The compound binds to the bromodomain, preventing the interaction with acetylated histones and thereby modulating transcriptional activity.
Vergleich Mit ähnlichen Verbindungen
- **[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- **6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- **6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine stands out due to its bipiperidine framework, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C15H22N6 |
---|---|
Molekulargewicht |
286.38 g/mol |
IUPAC-Name |
6-(4-piperidin-1-ylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H22N6/c1-2-8-19(9-3-1)13-6-10-20(11-7-13)15-5-4-14-17-16-12-21(14)18-15/h4-5,12-13H,1-3,6-11H2 |
InChI-Schlüssel |
NOFOTKBERQNLGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.